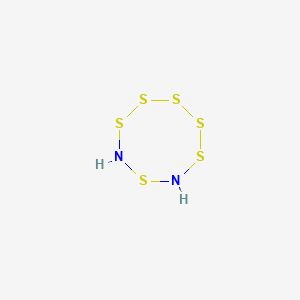
1,2,3,4,5,7,6,8-Hexathiadiazocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,7,6,8-Hexathiadiazocane is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,7,6,8-Hexathiadiazocane typically involves the cyclization of appropriate precursors containing sulfur and nitrogen. One common method is the reaction of sulfur dichloride with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,7,6,8-Hexathiadiazocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
1,2,3,4,5,7,6,8-Hexathiadiazocane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,7,6,8-Hexathiadiazocane involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: Another sulfur and nitrogen-containing heterocycle with similar chemical properties.
1,2,5-Thiadiazole: A related compound with a different arrangement of sulfur and nitrogen atoms.
Uniqueness
1,2,3,4,5,7,6,8-Hexathiadiazocane is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications that require specific interactions with other molecules or materials.
Properties
CAS No. |
1003-75-4 |
|---|---|
Molecular Formula |
H2N2S6 |
Molecular Weight |
222.4 g/mol |
IUPAC Name |
1,2,3,4,5,7,6,8-hexathiadiazocane |
InChI |
InChI=1S/H2N2S6/c1-3-2-5-7-8-6-4-1/h1-2H |
InChI Key |
YAIMJUOZFXIFRW-UHFFFAOYSA-N |
Canonical SMILES |
N1SNSSSSS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















